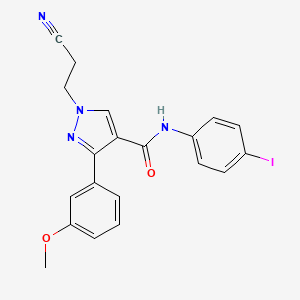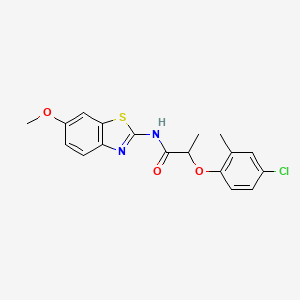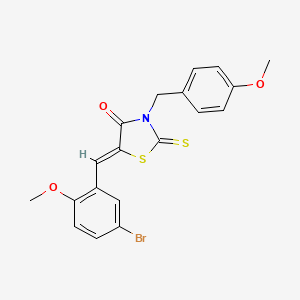
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide, also known as TSPO ligand XBD173, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective agonist of the translocator protein (TSPO), which is a mitochondrial protein that plays a crucial role in cellular energy metabolism and stress response. In
Mécanisme D'action
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 exerts its effects by binding to the N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide receptor, which is located on the outer mitochondrial membrane. This binding leads to the modulation of mitochondrial function, including the regulation of mitochondrial permeability transition pore (mPTP) opening, mitochondrial respiration, and calcium homeostasis. The modulation of these functions leads to the observed effects of N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 on cellular energy metabolism and stress response.
Biochemical and Physiological Effects:
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been shown to have several biochemical and physiological effects, including the modulation of mitochondrial function, the reduction of oxidative stress, the inhibition of inflammation, and the enhancement of cellular energy metabolism. These effects have been observed in various cell types, including neuronal cells, cancer cells, and immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has several advantages for lab experiments, including its selectivity for the N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also limitations to its use, including its relatively short half-life, its potential for off-target effects, and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
There are several future directions for the research and development of N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173. These include the optimization of its pharmacokinetic properties, the development of more potent analogs, the evaluation of its efficacy in various disease models, and the exploration of its potential as a therapeutic agent in combination with other drugs.
In conclusion, N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 is a compound that has significant potential for therapeutic applications in various diseases. Its selective agonism of the N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide receptor and its modulation of mitochondrial function make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action, optimize its pharmacokinetic properties, and evaluate its efficacy in various disease models.
Méthodes De Synthèse
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 can be synthesized using a multi-step process that involves the reaction of tert-butylamine with 3-bromo-1-propanesulfonic acid, followed by the reduction of the resulting sulfonic acid with sodium borohydride. The final step involves the reaction of the resulting tetrahydrothiophene with hydrogen peroxide to yield the desired compound.
Applications De Recherche Scientifique
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. In neurodegenerative disorders, N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been shown to have neuroprotective effects, reduce neuroinflammation, and improve cognitive function. In cancer, N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy. In inflammation, N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been shown to reduce inflammation and oxidative stress.
Propriétés
IUPAC Name |
N-tert-butyl-1,1-dioxothiolane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S2/c1-8(2,3)9-15(12,13)7-4-5-14(10,11)6-7/h7,9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTVWJNHXJZVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyltetrahydrothiophene-3-sulfonamide 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5118303.png)
![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)

![4-[2-(1-naphthyloxy)ethyl]morpholine](/img/structure/B5118330.png)

acetate](/img/structure/B5118347.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)
![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)



![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5118402.png)